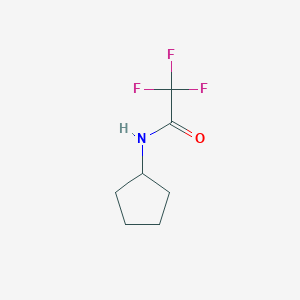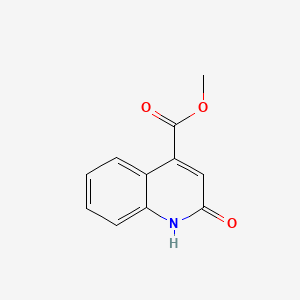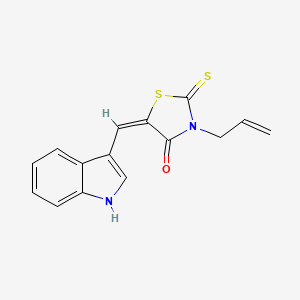![molecular formula C18H13NO5 B7764328 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid](/img/structure/B7764328.png)
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent. One common method involves the reaction of 1-aminoanthraquinone with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .
科学研究应用
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. It also interacts with various enzymes and proteins, leading to the inhibition of key metabolic pathways .
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 4-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)oxy]-3-methoxybenzaldehyde
- 1-Amino-4-bromo-9,10-anthraquinone
Uniqueness
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to intercalate into DNA and inhibit cell proliferation sets it apart from other similar compounds .
属性
IUPAC Name |
4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-14(8-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGSUBIJLXAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
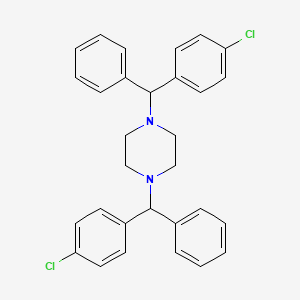

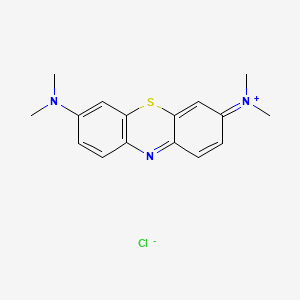
![5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764272.png)
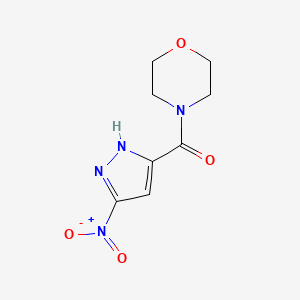
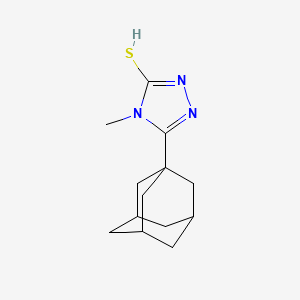
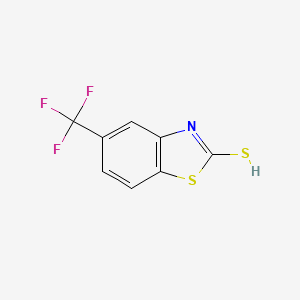
![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764309.png)
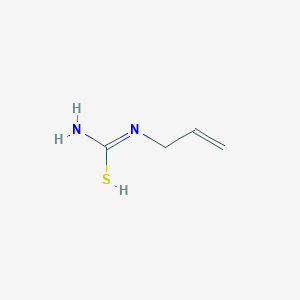
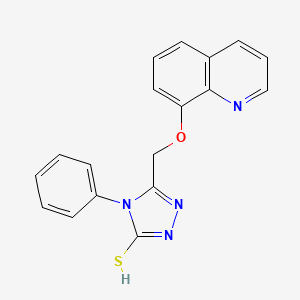
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764331.png)
